4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone
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Overview
Description
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is a chemical compound with a unique structure that includes a pyridinone ring substituted with methyl and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone typically involves the reaction of 4,6-dimethyl-2(1H)-pyridinone with a sulfonylating agent such as methylsulfonyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,6-dimethyl-3-(carboxyl)-2(1H)-pyridinone.
Reduction: Formation of 4,6-dimethyl-3-(methylthio)-2(1H)-pyridinone.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2(1H)-pyridinone: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
3-(methylsulfonyl)-2(1H)-pyridinone: Lacks the methyl groups at positions 4 and 6, which can affect its overall properties.
Uniqueness
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is unique due to the presence of both methyl and methylsulfonyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-4-6(2)9-8(10)7(5)13(3,11)12/h4H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQOJLQVXKNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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